molecular formula C18H22ClNO B1531041 N-(2-Chlorobenzyl)-2-(2-methylphenoxy)-1-butanamine CAS No. 1040684-48-7

N-(2-Chlorobenzyl)-2-(2-methylphenoxy)-1-butanamine

Cat. No.: B1531041
CAS No.: 1040684-48-7
M. Wt: 303.8 g/mol
InChI Key: FHIXCPHRXXGNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorobenzyl)-2-(2-methylphenoxy)-1-butanamine is a useful research compound. Its molecular formula is C18H22ClNO and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Analysis Techniques

  • Excretion Studies : A study details the excretion of MBDB (a related psychoactive compound) and its metabolites in urine, saliva, and sweat after administration, showcasing a methodology involving gas chromatography-mass spectrometry (GC-MS) for analyzing similar compounds (P. Kintz, 1997).
  • Spectroscopic Analysis : The structure and properties of a synthesized compound were characterized using various spectroscopic techniques, demonstrating approaches relevant to analyzing compounds like N-(2-Chlorobenzyl)-2-(2-methylphenoxy)-1-butanamine (H. Unver et al., 2009).

Synthesis and Application

  • Synthesis of Related Compounds : Research into the synthesis and application of liquid crystal materials as stationary phases in chromatography offers insights into chemical synthesis and potential applications of this compound (K. Naikwadi et al., 1980).
  • Antimicrobial Activity : The synthesis and evaluation of benzylamines for antimycobacterial properties provide an example of how related compounds could be assessed for biological activity (W. Meindl et al., 1984).

Potential Biological Effects

  • Neuroprotective Effects : Studies on neuronal Ca(2+) channel blockers highlight potential therapeutic applications for compounds affecting neurotransmission, relevant to the pharmacological research of this compound (C. Hicks et al., 2000).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methylphenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-3-16(21-18-11-7-4-8-14(18)2)13-20-12-15-9-5-6-10-17(15)19/h4-11,16,20H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXCPHRXXGNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC1=CC=CC=C1Cl)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.